molecular formula C20H18N4OS B2686639 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide CAS No. 1424632-85-8

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide

Cat. No. B2686639
CAS RN: 1424632-85-8
M. Wt: 362.45
InChI Key: LRAQJFCQABTDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H18N4OS and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Innovative Synthesis Methods

    Research has explored the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one, highlighting methodologies that could be analogous for synthesizing compounds with the given structure. These methods involve reactions under specific conditions that allow for the creation of compounds with potential pharmaceutical applications (Baheti, Kapratwar, & Kuberkar, 2002).

  • Versatile Reagents for Heterocyclic Systems

    Another study outlines the preparation of multifunctional compounds that serve as versatile synthons for the synthesis of various heterocyclic systems. This research could provide insights into how the compound might be utilized to generate polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles, highlighting its potential utility in creating complex organic molecules (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Mechanistic Insights and Structural Analysis

  • Molecular Structure Characterization: The molecular and crystal structure of compounds with similar cyano and pyrrol groups has been determined through X-ray diffraction techniques, providing a foundation for understanding the electronic and geometric structure of complex organic molecules. This kind of analysis is crucial for predicting the reactivity and interaction of new compounds in various chemical contexts (Duchamp, Olson, Cheney, Ryan, & Christoffersen, 1983).

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Potential: Compounds incorporating similar structural motifs have been evaluated for their antimicrobial activities, demonstrating the potential of such molecules in medical research and pharmaceutical development. Furthermore, the synthesis of novel heterocycles incorporating specific moieties has shown promising results in preliminary screenings for antimicrobial and anticancer activities, suggesting the relevance of these compounds in developing new therapeutic agents (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name

2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-14(10-16(12-22)24(13)2)9-15(11-21)20(25)23-18-7-8-26-19-6-4-3-5-17(18)19/h3-6,9-10,18H,7-8H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAQJFCQABTDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2CCSC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide

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